

# structure of [Leu144]-PLP (139-151) peptide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: [Leu144]-PLP (139-151)

Cat. No.: B15597251

Get Quote

An In-depth Technical Guide to the Structure and Function of [Leu144]-PLP (139-151)

Executive Summary: This document provides a comprehensive technical overview of the **[Leu144]-PLP (139-151)** peptide, an analog of the encephalitogenic myelin proteolipid protein (PLP) fragment 139-151. The parent peptide is a key inducer of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS). The substitution of the native tryptophan at position 144 with leucine converts the peptide from a T-cell agonist to a T-cell receptor (TCR) antagonist.[1][2][3][4] This guide details the peptide's structural characteristics, biological mechanism, and the experimental protocols used for its synthesis, purification, and analysis. It is intended for researchers, scientists, and professionals in the field of immunology and drug development.

#### Introduction

Myelin proteolipid protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system (CNS). The peptide fragment corresponding to amino acid residues 139-151 is a dominant encephalitogenic epitope in the SJL/J mouse model of MS.[5][6] When presented by the MHC class II molecule I-As on antigen-presenting cells (APCs), the wild-type PLP (139-151) peptide activates autoreactive CD4+ T-cells, leading to a pro-inflammatory cascade, demyelination, and the clinical signs of EAE.[6][7][8][9]

Structural and functional studies have identified residue Tryptophan-144 (W144) as a critical contact point for the T-cell receptor.[10][11][12] Altering this residue can modulate the peptide's interaction with the TCR, transforming it into an antagonist. The [Leu144]-PLP (139-151) analog, where W144 is replaced by Leucine (L), is a T-cell receptor antagonist capable of



blocking the activation of encephalitogenic T-cell clones, thereby inhibiting the autoimmune response.[1][12] This makes it a molecule of significant interest for developing therapies for autoimmune diseases like MS.

## **Physicochemical and Structural Properties**

The primary structure of **[Leu144]-PLP (139-151)** is defined by its amino acid sequence, which differs from the wild-type at a single position. This seemingly minor change has profound implications for its three-dimensional conformation and biological activity.

## **Primary Structure and Physicochemical Data**

The substitution of the large, aromatic indole side chain of tryptophan with the smaller, aliphatic isobutyl side chain of leucine alters the local hydrophobicity and steric profile of the peptide. This is the primary determinant of its change in function from agonist to antagonist.

| Table 1: Peptide Sequence Comparison | | :--- | :--- | | Peptide Name | Sequence (Single-Letter Code) | | Wild-Type PLP (139-151) | H-His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH | | [Leu144]-PLP (139-151) | H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-His-Pro-Asp-Lys-Phe-OH[13] |

| Table 2: Physicochemical Properties | | :--- | :--- | | Property | Wild-Type PLP (139-151) | **[Leu144]-PLP (139-151)** | | Molecular Formula | C72H104N20O17 | C67H105N19O17 | | Molecular Weight | 1521.72 g/mol | 1448.7 g/mol |

## **Conformational Analysis**

While a high-resolution 3D structure for the **[Leu144]-PLP (139-151)** single mutant is not publicly available, extensive conformational studies have been performed on the parent peptide and closely related analogs using Nuclear Magnetic Resonance (NMR) and molecular dynamics (MD) simulations.[10][11] These studies reveal that the central region of the peptide, particularly residues 144 and 147, are critical for TCR recognition.[10][11]

MD simulations on a related double-mutant, cyclic(139-151) [L144, R147] PLP139-151, indicate that the side chains of the mutated amino acids adopt a different spatial orientation compared to the corresponding residues in the wild-type peptide.[10][14] This altered topology is believed to reduce the peptide's affinity and signaling capacity when engaged with the TCR,



providing a structural basis for its antagonistic behavior. The W144L substitution removes the bulky indole group, which likely disrupts the precise contacts required for productive T-cell activation.

# **Biological Mechanism of Action**

The function of **[Leu144]-PLP (139-151)** is best understood by comparing its interaction with the TCR to that of the wild-type peptide.

## **Pathogenic T-Cell Activation (Wild-Type Peptide)**

The wild-type PLP (139-151) peptide is processed by APCs and presented on the cell surface by MHC class II molecules. This MHC-peptide complex is recognized by the TCR on specific CD4+ T-cells. This binding event initiates a signaling cascade, leading to T-cell activation, proliferation, and the secretion of pro-inflammatory cytokines like IFN-y, which mediate the attack on the myelin sheath in the CNS.





Click to download full resolution via product page

Pathogenic T-Cell Activation by Wild-Type PLP (139-151)



## T-Cell Receptor Antagonism ([Leu144] Peptide)

The **[Leu144]-PLP (139-151)** analog also binds to the MHC-II molecule and is presented to the T-cell. However, due to the structural alteration at position 144, its binding to the TCR is non-productive. It occupies the receptor but fails to induce the conformational changes necessary for full signal transduction. This competitive binding effectively blocks the wild-type peptide from activating the T-cell, thus preventing the downstream inflammatory cascade.



Click to download full resolution via product page



TCR Antagonism by [Leu<sup>144</sup>]-PLP (139-151)

# **Experimental Protocols**

The production and analysis of the **[Leu144]-PLP (139-151)** peptide involve standard yet rigorous biochemical techniques.



Click to download full resolution via product page

Experimental Workflow for Peptide Production and Analysis

## Peptide Synthesis, Purification, and Characterization

- 1. Synthesis: Solid-Phase Peptide Synthesis (SPPS) The peptide is assembled on a solid support resin (e.g., Rink Amide resin for a C-terminal amide) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[15][16][17]
- Resin Preparation: The resin is swelled in a suitable solvent like dimethylformamide (DMF).
   [18]
- Deprotection: The Fmoc protecting group on the terminal amine is removed using a solution of 20% piperidine in DMF to expose the amine for the next coupling step.[18]

### Foundational & Exploratory





- Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using coupling reagents (e.g., HBTU/HOBt in the presence of DIPEA). This activated amino acid is then added to the resin, forming a peptide bond with the exposed amine. An excess of the amino acid is used to drive the reaction to completion.[19]
- Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence (Phe, Lys, Asp, etc.) until the full peptide chain is assembled.
- Final Deprotection: The N-terminal Fmoc group is removed one last time.
- 2. Cleavage and Deprotection The completed peptide is cleaved from the resin, and all amino acid side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail, commonly 95% Trifluoroacetic Acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[19] The cleaved peptide is then precipitated from the cleavage mixture using cold diethyl ether.
- 3. Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) The crude peptide precipitate is dissolved and purified using preparative RP-HPLC.[20][21][22][23]
- Column: A C18 stationary phase column is typically used.
- Mobile Phase: A gradient of two solvents is employed: Solvent A (e.g., 0.1% TFA in water)
   and Solvent B (e.g., 0.1% TFA in acetonitrile).[23]
- Elution: The peptide is eluted by gradually increasing the percentage of Solvent B. The hydrophobic peptide binds to the C18 column and is released as the organic solvent concentration increases.
- Fraction Collection: Fractions are collected as the peptide elutes, and those containing the pure product (typically with >95% purity) are pooled and lyophilized to yield a stable, fluffy white powder.[23]
- 4. Characterization: Mass Spectrometry (MS) The identity and purity of the final product are confirmed.[24][25][26]
- LC-MS or MALDI-TOF MS: A small sample is analyzed to determine its molecular weight.
   The observed mass must match the calculated theoretical mass for the [Leu144]-PLP (139-



**151)** sequence (1448.7 Da).[24][25]

 Analytical HPLC: The purity of the lyophilized peptide is assessed by analytical RP-HPLC, ensuring a single major peak corresponding to the desired product.[27]

## Structural Analysis by NMR Spectroscopy

A detailed protocol for determining the three-dimensional structure of the peptide in solution involves a series of NMR experiments.[28]

- Sample Preparation: The lyophilized peptide is dissolved to a concentration of 1-5 mM in a suitable buffer (e.g., 90% H2O / 10% D2O at a specific pH). The sample must be stable and non-aggregating.[29][30]
- Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-800 MHz).[29]
  - TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.
  - COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are close in the primary sequence. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.
- Data Processing and Analysis:
  - Resonance Assignment: Using the TOCSY and COSY spectra, all proton resonances are assigned to specific amino acids in the peptide sequence.
  - NOE Assignment and Distance Restraints: Cross-peaks in the NOESY spectrum are assigned, and their intensities are converted into upper-limit distance restraints between pairs of protons.



- Structure Calculation: A computational algorithm (e.g., using software like CYANA or XPLOR-NIH) is used to calculate a family of 3D structures that satisfy all the experimental distance restraints.
- Structure Refinement and Validation: The resulting family of structures is energyminimized and validated using established quality-checking software to ensure they are stereochemically sound and consistent with the experimental data.

#### Conclusion

The **[Leu144]-PLP (139-151)** peptide is a rationally designed analog of an immunodominant epitope from myelin proteolipid protein. By substituting a key TCR contact residue, its biological function is switched from an autoimmune-triggering agonist to an inhibitory antagonist. Its structure, while not yet defined at atomic resolution, is understood to differ from the wild-type in the precise spatial orientation of the residue 144 side chain, which is sufficient to disrupt productive T-cell signaling. The well-established protocols for its chemical synthesis and purification make it an accessible and valuable tool for researchers studying the mechanisms of T-cell activation and for the development of novel antigen-specific immunotherapies for diseases such as multiple sclerosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mutant peptide | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PLP (139-151) | CAS:122018-58-0 | Encephalitogenic myelin proteolipid fragment | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. tandfonline.com [tandfonline.com]

### Foundational & Exploratory





- 7. Detection of autoreactive myelin proteolipid protein 139-151-specific T cells by using MHC
   II (IAs) tetramers PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Biologically relevant conformational features of linear and cyclic proteolipid protein (PLP) peptide analogues obtained by high-resolution nuclear magnetic resonance and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. T cell receptor antagonist peptides are highly effective inhibitors of experimental allergic encephalomyelitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 18. chem.uci.edu [chem.uci.edu]
- 19. rsc.org [rsc.org]
- 20. agilent.com [agilent.com]
- 21. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 22. HPLC Analysis and Purification of Peptides PMC [pmc.ncbi.nlm.nih.gov]
- 23. peptide.com [peptide.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 26. Characterization of Synthetic Peptides by Mass Spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. lcms.cz [lcms.cz]
- 28. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]



- 29. chem.uzh.ch [chem.uzh.ch]
- 30. nmr-bio.com [nmr-bio.com]
- To cite this document: BenchChem. [structure of [Leu144]-PLP (139-151) peptide].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597251#structure-of-leu144-plp-139-151-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com